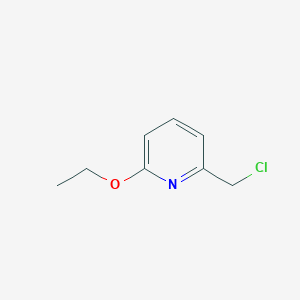
2-(Chloromethyl)-6-ethoxypyridine
Vue d'ensemble
Description
2-(Chloromethyl)-6-ethoxypyridine, also known as CMEP, is an aromatic heterocyclic compound that has been used in various scientific applications, such as the synthesis of drugs and the study of biochemical and physiological effects. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Coordination Chemistry and Ligand Applications
2-(Chloromethyl)-6-ethoxypyridine, a derivative of pyridine, plays a significant role in coordination chemistry. Derivatives of pyridine, such as 2-pyridone and its variants, have been extensively studied for their ability to act as bridging ligands, similar to carboxylates, in forming dimeric complexes with various metals. These complexes, incorporating elements like Cr, Mo, W, Ru, and Pt, demonstrate varied metal-metal bond orders, contributing to the understanding of metal-metal bonding. The structural chemistry of these complexes, along with their potential for forming larger polymetallic arrays, highlights the versatility of pyridine derivatives in coordination chemistry (Rawson & Winpenny, 1995).
Catalytic Applications in Organic and Macromolecular Chemistry
The catalytic applications of terpyridines and their transition metal complexes, closely related to 2-(Chloromethyl)-6-ethoxypyridine structures, are noteworthy. These compounds find use in diverse research fields, from materials science to biomedicinal chemistry and organometallic catalysis. They catalyze a wide array of reactions, ranging from artificial photosynthesis to organic transformations and polymerization reactions, showcasing the broad utility of pyridine-based ligands in catalysis (Winter, Newkome, & Schubert, 2011).
Lithiation and Synthesis Pathways
Research on the lithiation of chloro- and methoxypyridines, which are structurally similar to 2-(Chloromethyl)-6-ethoxypyridine, reveals intricate reaction pathways. Studies using deuterated probes have shown that the availability of specific protons on the pyridine nucleus is crucial for achieving complete lithiation, suggesting complex mechanisms involving precomplexation of lithium dialkylamides. These findings are pivotal for understanding the lithiation pathways and synthesizing pyridine derivatives with desired substitutions (Gros, Choppin, & Fort, 2003).
Solvent Extraction and Metal Complex Formation
Pyridine derivatives, similar to 2-(Chloromethyl)-6-ethoxypyridine, have been utilized in the selective solvent extraction of metals such as Palladium(II), Rhodium(III), and Platinum(IV) from hydrochloric acid solutions. The formation of 1:1 complexes with these metals, accompanied by chloride ions, exemplifies the utility of pyridine-based compounds in the selective extraction and purification of precious metals (Baba & Fukumoto, 1992).
Propriétés
IUPAC Name |
2-(chloromethyl)-6-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTGYQUOPUSLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-ethoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)
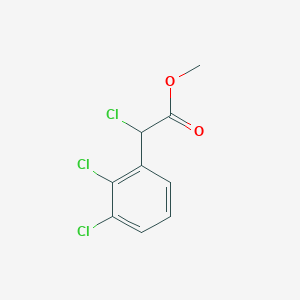

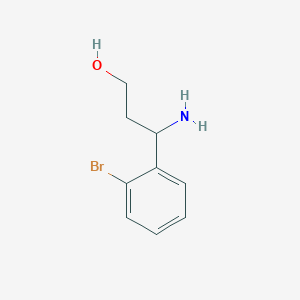
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
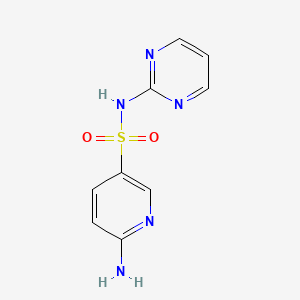

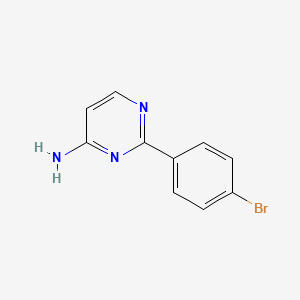


![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)

